![molecular formula C4H10O2P+ B12519546 [(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium CAS No. 675623-97-9](/img/structure/B12519546.png)
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium is a chemical compound with a unique structure that includes both ethoxy and phosphanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium typically involves the reaction of ethoxyphosphine with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium can be compared with other similar compounds, such as:
Phosphine oxides: These compounds share similar oxidation states and reactivity.
Phosphines: They have similar structures but differ in their oxidation states and reactivity.
Substituted phosphines: These compounds have different substituents, affecting their chemical properties and applications.
Properties
CAS No. |
675623-97-9 |
|---|---|
Molecular Formula |
C4H10O2P+ |
Molecular Weight |
121.09 g/mol |
IUPAC Name |
2-ethoxyphosphanylideneethyloxidanium |
InChI |
InChI=1S/C4H9O2P/c1-2-6-7-4-3-5/h4-5H,2-3H2,1H3/p+1 |
InChI Key |
YIJMRWJJTYHXHH-UHFFFAOYSA-O |
Canonical SMILES |
CCOP=CC[OH2+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


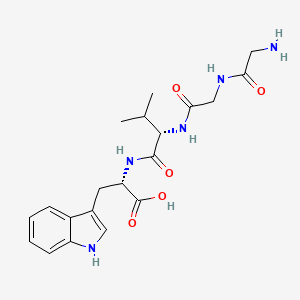
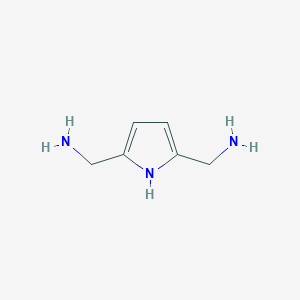

![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
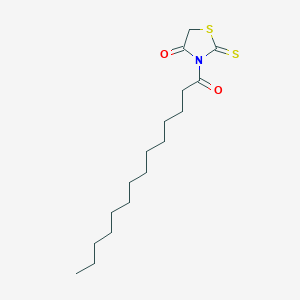
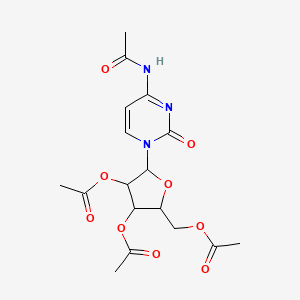
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
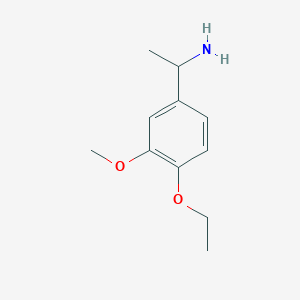
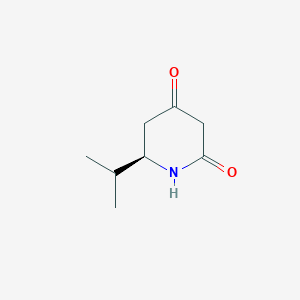
![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)
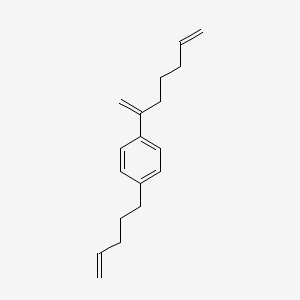
![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)
![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)
